Allyl alpha-ionone

Description

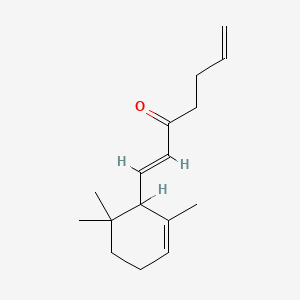

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2,6,6-trimethylcyclohex-2-en-1-yl)hepta-1,6-dien-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O/c1-5-6-9-14(17)10-11-15-13(2)8-7-12-16(15,3)4/h5,8,10-11,15H,1,6-7,9,12H2,2-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXCYGAGBPZQRJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC(C1C=CC(=O)CCC=C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4047591 | |

| Record name | Allyl-alpha-ionone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to yellow liquid with a fruity, woody odour | |

| Record name | Allyl-alpha-ionone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/668/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

soluble in alcohol; insoluble in water, 1 ml in 1 ml 90% alcohol; 1 ml in 8 ml 70% alcohol (in ethanol) | |

| Record name | Allyl-alpha-ionone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/668/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.926-0.935 | |

| Record name | Allyl-alpha-ionone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/668/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

79-78-7 | |

| Record name | Allyl-α-ionone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allyl-alpha-ionone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Allyl Alpha-Ionone (B122830): Chemical Structure, Properties, and Biological Activities

This technical guide provides a comprehensive overview of allyl alpha-ionone, a synthetic fragrance ingredient with potential applications beyond the perfume industry. This document consolidates its chemical and physical properties, outlines its synthesis, and explores its potential biological activities based on current scientific understanding of related ionone (B8125255) compounds.

Chemical Identity and Structure

This compound, a member of the ionone family, is a cyclic ketone.[1][2] Its chemical structure is characterized by a trimethylcyclohexenyl ring.[2]

Chemical Structure:

-

IUPAC Name: (1E)-1-(2,6,6-trimethyl-1-cyclohex-2-enyl)hepta-1,6-dien-3-one[3]

-

Synonyms: Allyl ionone, Cetone V, Tropical ionone, Hexalon[4][5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Appearance | Colorless to yellow clear liquid | [3][4] |

| Boiling Point | 265 °C (509 °F) | [4] |

| Density | 0.928 - 0.931 g/mL at 25 °C | [4][8] |

| Refractive Index | 1.503 - 1.507 at 20°C | [4] |

| Flash Point | >100 °C (>230 °F) | [4] |

| Vapor Pressure | 0.0003 hPa @ 20°C | [7] |

| Solubility | Soluble in alcohol; insoluble in water | [6][7] |

| Log P | 4.0 - 5.3 | [3][4] |

Olfactory Profile

This compound is primarily used in the fragrance industry for its unique scent profile.

| Olfactory Note | Description |

| Primary | Fruity, Tropical |

| Secondary | Floral (Violet), Green |

| Tertiary | Woody, Sweet |

Synthesis

The industrial synthesis of this compound is a two-step process.[2] It begins with an aldol (B89426) condensation of citral (B94496) with allyl acetone (B3395972), catalyzed by a base, to form pseudo-allyl-ionone.[2] This intermediate is then subjected to an acid-catalyzed cyclization to yield this compound.[2]

Potential Biological Activities and Signaling Pathways

While direct research on the biological activities of this compound is limited, studies on related ionones, such as alpha-ionone and beta-ionone, suggest potential areas for investigation. These compounds have been shown to exhibit anticancer, anti-inflammatory, and antimicrobial properties. The proposed mechanisms often involve the modulation of key cellular signaling pathways.

It is important to note that the following information is based on studies of alpha- and beta-ionone, and the activity of this compound should be experimentally verified.

Anticancer Activity and Associated Signaling Pathways

Beta-ionone has been reported to induce apoptosis and inhibit proliferation in various cancer cell lines. These effects are thought to be mediated through the PI3K-AKT and MAPK signaling pathways.[4] Alpha-ionone has been shown to activate the Hippo pathway in squamous cell carcinoma, leading to suppressed tumorigenesis.

Anti-inflammatory Activity

Beta-ionone has been shown to exert anti-inflammatory effects by inhibiting the NF-κB and MAPK pathways, which are crucial in regulating the expression of pro-inflammatory mediators.[4]

Antimicrobial and Other Activities

Some studies have suggested that ionones possess antifungal and insecticidal properties, although further research is needed to confirm these findings and elucidate the mechanisms of action.[6]

Experimental Protocols

Detailed experimental protocols for this compound are not widely published. However, based on standard methodologies for similar compounds, the following outlines can be adapted for research purposes.

Synthesis of this compound

This protocol is a generalized procedure based on the known synthesis of ionones.[2][9]

-

Aldol Condensation:

-

Dissolve citral and allyl acetone in a suitable solvent (e.g., ethanol).

-

Add a base catalyst (e.g., sodium ethoxide) dropwise at a controlled temperature.

-

Stir the reaction mixture until completion, monitored by TLC or GC.

-

Neutralize the reaction mixture and extract the product with an organic solvent.

-

Purify the resulting pseudo-allyl-ionone by vacuum distillation.

-

-

Cyclization:

-

Dissolve the purified pseudo-allyl-ionone in an inert solvent.

-

Add an acid catalyst (e.g., phosphoric acid or boron trifluoride etherate) at a low temperature.

-

Monitor the reaction for the formation of this compound.

-

Quench the reaction, wash with a basic solution, and extract the product.

-

Purify the final product by vacuum distillation.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This is a general procedure for the analysis of volatile compounds like this compound.

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane).

-

GC Conditions:

-

Column: Use a non-polar or medium-polarity capillary column (e.g., HP-5ms).

-

Injector: Set to a temperature of ~250°C in split or splitless mode.

-

Oven Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a high temperature (e.g., 280°C) at a controlled rate.

-

Carrier Gas: Use helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: ~230°C.

-

Quadrupole Temperature: ~150°C.

-

-

Data Analysis: Identify this compound based on its retention time and comparison of its mass spectrum with a reference library.

Antifungal Susceptibility Assay (Broth Microdilution)

This is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC).

-

Preparation of this compound Stock: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Serial Dilutions: Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., RPMI 1640).

-

Inoculum Preparation: Prepare a standardized suspension of the fungal strain to be tested.

-

Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include positive (no drug) and negative (no fungus) controls.

-

Incubation: Incubate the plate at an appropriate temperature and duration for the specific fungal species.

-

MIC Determination: The MIC is the lowest concentration of this compound that visibly inhibits fungal growth.

Insect Repellent Assay (Arm-in-Cage Method)

This is a standard method for evaluating the efficacy of insect repellents.

-

Test Subjects: Recruit human volunteers and obtain informed consent.

-

Repellent Application: Apply a known amount of this compound (formulated in a suitable carrier) to a defined area on the volunteer's forearm.

-

Insect Exposure: At set time intervals after application, expose the treated arm to a cage containing a known number of host-seeking mosquitoes.

-

Data Collection: Record the time until the first confirmed bite.

-

Efficacy Determination: The duration of protection is the time from application until the first bite.

Conclusion

This compound is a well-characterized fragrance ingredient with a defined chemical structure and known physicochemical properties. While its biological activities have not been extensively studied, research on related ionone compounds suggests a potential for this molecule in areas such as oncology and anti-inflammatory drug development. The experimental protocols and potential signaling pathways outlined in this guide provide a foundation for future research into the therapeutic applications of this compound. Further investigation is warranted to fully elucidate its biological mechanisms and potential for drug development.

References

- 1. β-Ionone enhances the inhibitory effects of 5-fluorouracil on the proliferation of gastric adenocarcinoma cells by the GSK-3β signaling pathway | PLOS One [journals.plos.org]

- 2. β-Ionone: Its Occurrence and Biological Function and Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ScenTree - this compound (CAS N° 79-78-7) [scentree.co]

- 4. mdpi.com [mdpi.com]

- 5. This compound | The Fragrance Conservatory [fragranceconservatory.com]

- 6. researchgate.net [researchgate.net]

- 7. US4481372A - Process for preparing allyl alpha and beta ionones and intermediates therefor - Google Patents [patents.google.com]

- 8. tropical ionone [thegoodscentscompany.com]

- 9. img.perfumerflavorist.com [img.perfumerflavorist.com]

Synthesis of Allyl α-Ionone from Citral: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of allyl α-ionone, a valuable fragrance ingredient, starting from citral (B94496). The synthesis is a two-step process involving an initial aldol (B89426) condensation to form allyl pseudoionone (B86502), followed by an acid-catalyzed cyclization to yield the target compound. This document details the experimental protocols for each step, presents quantitative data in a structured format, and includes diagrams to illustrate the reaction pathways and workflows.

Overall Synthesis Pathway

The synthesis of allyl α-ionone from citral mirrors the classic synthesis of ionones. The key difference lies in the substitution of acetone (B3395972) with allyl acetone in the initial condensation step.[1] This leads to the formation of an allyl-substituted pseudoionone intermediate, which is subsequently cyclized to allyl α-ionone.

The overall reaction can be summarized as follows:

Step 1: Aldol Condensation Citral reacts with allyl acetone in the presence of a base catalyst to form allyl pseudoionone.

Step 2: Cyclization Allyl pseudoionone undergoes an acid-catalyzed intramolecular cyclization to form allyl α-ionone. The use of specific acid catalysts, such as boron trifluoride or phosphoric acid, favors the formation of the α-isomer.[1]

Experimental Protocols

Synthesis of Allyl Acetone (Starting Material)

A common method for the synthesis of allyl acetone is the acetoacetic ester synthesis. This involves the alkylation of an acetoacetic ester with an allyl halide, followed by hydrolysis and decarboxylation.

Reaction: Ethyl acetoacetate (B1235776) + Allyl Chloride → Ethyl α-allylacetoacetate → Allyl Acetone

Materials:

-

Ethyl acetoacetate

-

Allyl chloride

-

Sodium methoxide (B1231860) (25% in methanol)

-

Glacial acetic acid

-

Aqueous sodium hydroxide

Procedure:

-

A solution of 25% sodium methoxide in methanol (B129727) is cooled to 20°C in a reaction flask equipped with a stirrer, condenser, and addition funnel.

-

Ethyl acetoacetate is added over a 30-minute period, maintaining the temperature between 20-25°C with external cooling.

-

The mixture is stirred at 20°C for another 30 minutes.

-

Allyl chloride is then added dropwise over 30 minutes, allowing the temperature to rise gradually.

-

The reaction mixture is heated to reflux (62-68°C) and maintained for two hours.

-

After cooling to 60°C, the reaction is quenched with glacial acetic acid.

-

The resulting allyl ethyl acetoacetate is hydrolyzed by heating with aqueous sodium hydroxide.

-

The crude allyl acetone is then purified by distillation.

Step 1: Aldol Condensation of Citral with Allyl Acetone to form Allyl Pseudoionone

This procedure is adapted from standard protocols for the aldol condensation of citral with acetone, substituting acetone with allyl acetone. A basic catalyst is employed to facilitate the reaction.

Materials:

-

Citral

-

Allyl acetone

-

Sodium ethoxide in ethanol (B145695) (or other suitable base like NaOH or KOH)

-

Ethanol (solvent)

-

Hydrochloric acid (for neutralization)

-

Diethyl ether (for extraction)

-

Anhydrous sodium sulfate (B86663) (for drying)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve citral in an excess of allyl acetone and ethanol.

-

Cool the mixture to -5°C to 0°C in an ice-salt bath.

-

Slowly add a solution of sodium ethoxide in ethanol dropwise to the cooled mixture while stirring vigorously. Maintain the temperature below 5°C during the addition.

-

After the addition is complete, continue stirring the reaction mixture at 0-5°C for an additional 1-2 hours.

-

Neutralize the reaction mixture by the slow addition of dilute hydrochloric acid until the pH is neutral.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain crude allyl pseudoionone. The product can be further purified by vacuum distillation.

Step 2: Cyclization of Allyl Pseudoionone to Allyl α-Ionone

This protocol describes the acid-catalyzed cyclization of allyl pseudoionone. To favor the formation of the α-isomer, a Lewis acid like boron trifluoride or a milder protic acid like phosphoric acid is recommended.

Method A: Using Boron Trifluoride

Materials:

-

Allyl pseudoionone (crude or purified)

-

Boron trifluoride gas or boron trifluoride etherate

-

Benzene (B151609) or other inert solvent

-

Aqueous sodium hydroxide

Procedure:

-

Dissolve the allyl pseudoionone in an anhydrous, inert solvent such as benzene in a reaction vessel equipped for gas inlet and cooling.

-

Cool the solution to a temperature between -25°C and 30°C.

-

Pass dry boron trifluoride gas into the solution until it is saturated. Alternatively, add at least one molecular equivalent of boron trifluoride etherate dropwise.

-

Maintain the reaction at the chosen temperature until the cyclization is substantially complete. The reaction progress can be monitored by techniques like TLC or GC.

-

Decompose the resulting boron trifluoride addition compound by treating the reaction mixture with an aqueous caustic solution (e.g., sodium hydroxide).

-

Perform a solvent extraction to isolate the crude allyl α-ionone.

-

The organic layer is then washed, dried, and the solvent is removed.

-

The final product is purified by vacuum distillation.

Method B: Using Phosphoric Acid

Materials:

-

Allyl pseudoionone

-

85% Phosphoric acid

-

Toluene (B28343) (solvent)

Procedure:

-

In a round-bottom flask, prepare a solution of allyl pseudoionone in toluene. A molar ratio of approximately 1:7 (allyl pseudoionone:toluene) is suggested based on analogous reactions.[1]

-

Add 85% phosphoric acid to the solution with vigorous stirring. The amount of acid should be catalytic, for instance, around 0.2 molar equivalents relative to the pseudoionone.[1]

-

Heat the mixture to approximately 80°C and maintain this temperature with stirring for several hours, monitoring the reaction progress.[1]

-

After cooling, wash the reaction mixture with water, followed by a dilute sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the toluene under reduced pressure.

-

Purify the resulting crude allyl α-ionone by vacuum distillation.

Data Presentation

Table 1: Quantitative Data for the Synthesis of Allyl Acetone

| Parameter | Value | Reference |

| Starting Materials | Ethyl acetoacetate, Allyl chloride | US Patent 4,245,122 |

| Catalyst/Reagent | Sodium methoxide, Sodium hydroxide | US Patent 4,245,122 |

| Reaction Conditions | Reflux, followed by hydrolysis | US Patent 4,245,122 |

| Yield | 53.6% | US Patent 4,245,122 |

Table 2: Quantitative Data for the Cyclization of Allyl Pseudoionone

| Parameter | Value | Reference |

| Starting Material | Allyl pseudoionone (99.2% purity) | US Patent 2,517,576 |

| Catalyst | Boron trifluoride | US Patent 2,517,576 |

| Temperature | -25°C to 30°C | US Patent 2,517,576 |

| Product | Allyl α-ionone | US Patent 2,517,576 |

| Purity | 97.1% | US Patent 2,517,576 |

| Specific Gravity (25/25°C) | 0.9294 | US Patent 2,517,576 |

| Refractive Index (20°C) | 1.5045 | US Patent 2,517,576 |

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Overall synthesis pathway of Allyl α-Ionone from Citral.

Caption: Experimental workflow for the synthesis of Allyl α-Ionone.

References

Spectroscopic Profile of Allyl α-Ionone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Allyl α-ionone (CAS No. 79-78-7), a significant fragrance and flavor compound. The document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for their acquisition. This information is crucial for quality control, structural elucidation, and the development of new applications for this versatile molecule.

Introduction

Allyl α-ionone, with the chemical formula C₁₆H₂₄O, is a derivative of ionone (B8125255), a class of cyclic ketones known for their characteristic floral and woody scents.[1] Its molecular weight is approximately 232.36 g/mol .[1][2] The presence of an allyl group introduces additional structural complexity and modifies its sensory properties, making its detailed spectroscopic characterization essential for researchers in various fields.

Spectroscopic Data

The following sections present the available spectroscopic data for Allyl α-ionone in a structured format to facilitate analysis and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): Key proton resonances help in identifying the main structural features of Allyl α-ionone.

| Proton Type | Chemical Shift (δ) in ppm | Description |

| Allyl Group Protons | 5.1 – 5.3 | Multiplet, characteristic of the vinyl protons in the allyl moiety.[1] |

| Methyl Substituents | 1.0 – 1.3 | Resonances corresponding to the methyl groups on the ionone backbone.[1] |

¹³C NMR (Carbon-13 NMR): Detailed experimental ¹³C NMR data for Allyl α-ionone is not currently available in public spectral databases. However, analysis of related compounds such as α-ionone can provide an estimation of the expected chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The key vibrational frequencies for Allyl α-ionone are summarized below.

| Functional Group | Wavenumber (cm⁻¹) | Description |

| C=C (Allyl) | ~1640 | Stretching vibration of the carbon-carbon double bond in the allyl group.[1] |

| C=O (Conjugated Ketone) | ~1680 | Stretching vibration of the carbonyl group conjugated with a double bond.[1] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation.

Electron Ionization Mass Spectrum (EI-MS): The mass spectrum of Allyl α-ionone shows a molecular ion peak corresponding to its molecular weight.

| m/z | Relative Intensity (%) | Assignment |

| 41 | 100.0 | Base Peak |

| 121 | 85.8 | |

| 136 | 62.5 | |

| 177 | 41.7 | |

| 191 | 35.4 | |

| 232 | 22.9 | Molecular Ion [M]⁺ |

(Data sourced from NIST WebBook)

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for Allyl α-ionone are not publicly available. However, the following are generalized methodologies commonly employed for the analysis of terpenoids and fragrance compounds.

NMR Spectroscopy

A general protocol for obtaining ¹H and ¹³C NMR spectra of a terpenoid like Allyl α-ionone would involve:

-

Sample Preparation: Dissolve a few milligrams of the purified compound in a deuterated solvent (e.g., CDCl₃, acetone-d₆) in an NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence.

-

For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom.

-

Further 2D NMR experiments like COSY, HSQC, and HMBC can be performed to aid in the complete assignment of proton and carbon signals.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

A typical procedure for acquiring an FTIR spectrum of a liquid sample such as Allyl α-ionone is as follows:

-

Sample Preparation: A small drop of the neat liquid is placed on the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a standard FTIR spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean ATR crystal.

-

Record the sample spectrum.

-

The instrument's software automatically subtracts the background to produce the final spectrum of the sample.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard technique for the analysis of volatile compounds like Allyl α-ionone.

-

Sample Preparation: Dilute the sample in a suitable volatile solvent (e.g., dichloromethane, hexane).

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injector: Split/splitless injector, typically in split mode.

-

Oven Program: A temperature gradient is used to separate the components of the sample.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: A suitable mass range to detect the molecular ion and fragments (e.g., m/z 40-400).

-

Visualizations

Synthesis of Allyl α-Ionone

Allyl α-ionone is typically synthesized via a condensation reaction followed by cyclization.[3]

Caption: Synthesis pathway of Allyl α-Ionone.

General Spectroscopic Analysis Workflow

The logical flow for the characterization of a chemical compound like Allyl α-ionone using spectroscopic methods is outlined below.

Caption: General workflow for spectroscopic analysis.

Conclusion

This guide provides a summary of the currently available spectroscopic data for Allyl α-ionone. While a complete set of assigned NMR data remains to be published in accessible databases, the provided information on characteristic NMR shifts, IR absorptions, and the mass spectrum serves as a valuable resource for researchers. The generalized experimental protocols offer a starting point for the in-house acquisition of more detailed spectroscopic information. Further research to fully characterize the NMR spectra of Allyl α-ionone would be a valuable contribution to the fields of fragrance chemistry, natural product analysis, and chemical synthesis.

References

The Scent of Life: A Technical Guide to Ionone Derivatives in Plants

For Researchers, Scientists, and Drug Development Professionals

Published: December 19, 2025

Abstract

Ionone (B8125255) derivatives, a class of C13-norisoprenoid volatile organic compounds, are pivotal to the interaction of plants with their environment. Arising from the oxidative cleavage of carotenoids, these compounds are not merely responsible for the characteristic floral and fruity scents of many species but also serve as crucial signaling molecules in plant defense, allelopathy, and stress response. Their potent biological activities, including antimicrobial and anti-inflammatory properties, have positioned them as promising scaffolds for drug development. This technical guide provides an in-depth exploration of the natural occurrence of ionone derivatives in the plant kingdom, detailing their biosynthesis, physiological functions, and quantitative distribution. Furthermore, it supplies comprehensive experimental protocols for their analysis and visualizes key biochemical and experimental pathways to facilitate advanced research and application.

Introduction

Ionones are a group of cyclic terpenoid ketones renowned for their intense and pleasant aromas, most famously the scent of violets.[1][2] They are found widely in flowers, fruits, and vegetables, where they contribute significantly to the overall flavor and fragrance profile.[3] Beyond their sensory appeal, ionones and their derivatives are functional apocarotenoids—products of the enzymatic degradation of carotenoids like β-carotene.[1] In plants, these molecules act as versatile chemical messengers, mediating interactions with pollinators, herbivores, and pathogens.[3] Recent research has highlighted their role in priming plant immune responses and modulating hormone signaling pathways, underscoring their ecological and physiological importance.[4] For drug development professionals, the diverse bioactivities of ionones, ranging from anticancer to antimicrobial, make them a compelling area of study.[5] This guide serves as a core technical resource, consolidating current knowledge on their natural occurrence and providing the methodological foundation for future investigation.

Biosynthesis of Ionone Derivatives

The primary pathway for ionone biosynthesis in plants is the oxidative cleavage of carotenoids, catalyzed by a family of non-heme iron enzymes known as Carotenoid Cleavage Dioxygenases (CCDs).[1] The most common precursors are β-carotene and α-carotene.

-

β-Carotene Cleavage: The enzyme CCD1 facilitates the symmetrical cleavage of β-carotene at the 9,10 and 9',10' positions to yield two molecules of the C13 compound, β-ionone .[3]

-

α-Carotene Cleavage: Similarly, cleavage of α-carotene at the 9,10 position by CCD1 produces α-ionone .[6]

The expression of CCD genes and the availability of carotenoid substrates are tightly regulated by developmental cues and environmental stimuli, such as light and stress, leading to dynamic changes in ionone emission.[6]

Quantitative Occurrence in Plants

The concentration of ionone derivatives varies significantly across different plant species, cultivars, tissues, and developmental stages. While they are often present at trace levels (ng/g to µg/g), their extremely low odor thresholds (as low as 0.007 ppb for β-ionone) mean they can have a profound impact on aroma.[3] The following tables summarize quantitative data from various studies.

Table 1: Absolute Concentration of Ionone Derivatives in Plant Tissues

| Plant Species | Cultivar/Variety | Tissue | Compound | Concentration | Reference |

| Peach (Prunus persica) | - | Peel | Dihydro-β-ionone | 50 - 250 ng/g FW | [7] |

| Black Cherry Tomato (Solanum lycopersicum) | F1:001 | Whole Fruit | Lycopene (precursor) | 42.11 µg/g | [8] |

| Black Cherry Tomato (Solanum lycopersicum) | OG | Whole Fruit | Lycopene (precursor) | 40.12 µg/g | [8] |

Note: FW denotes Fresh Weight. Data on direct absolute concentrations of ionones are limited in the literature; precursor concentrations are provided for context where available.

Table 2: Relative Concentration of Ionone Derivatives in Plant Tissues

| Plant Species | Cultivar/Variety | Tissue | Compound | Relative Conc. (% of total volatiles) | Reference |

| Raspberry (Rubus idaeus) | 'K 81/6' | Fruit | β-Ionone | 26.79% | [9] |

| Raspberry (Rubus idaeus) | 'Tulameen' | Fruit | β-Ionone | 19.41% | [9] |

| Raspberry (Rubus idaeus) | 'Willamette' | Fruit | β-Ionone | 16.09% | [9] |

| Raspberry (Rubus idaeus) | 'Meeker' | Fruit | β-Ionone | 13.94% | [9] |

| Raspberry (Rubus idaeus) | 'Latham' | Fruit | β-Ionone | 4.50% | [9] |

| Raspberry (Rubus idaeus) | 'Meeker' | Fruit | α-Ionone | 11.43% | [9] |

| Musk Rose (Rosa moschata) | - | Flower EO | β-Ionone | ~2.0% | |

| Violet (Viola tricolor) | - | Aerial Parts EO | β-Ionone | ~2.0% | |

| Medicago marina | - | Flower EO | β-Ionone | 6.0% | |

| Medicago marina | - | Vegetative EO | β-Ionone | 14.0% |

Note: EO denotes Essential Oil. Relative concentrations are useful for comparing cultivars but may not reflect absolute amounts.

Physiological Roles and Signaling

Ionone derivatives are potent signaling molecules involved in a variety of physiological processes, most notably plant defense.

4.1. Defense Signaling Exogenous application of β-ionone has been shown to induce a global reprogramming of gene expression in plants like Arabidopsis thaliana, leading to enhanced resistance against necrotrophic fungi such as Botrytis cinerea.[4] This response is mediated through the modulation of key phytohormone signaling pathways:

-

Hormonal Crosstalk: β-ionone treatment alters the endogenous levels of abscisic acid (ABA), jasmonic acid (JA), and salicylic (B10762653) acid (SA).

-

Transcriptional Reprogramming: The change in hormonal balance triggers a cascade affecting thousands of transcripts related to stress tolerance, pathogen defense, and growth.[4]

-

Inter-plant Communication: As volatile compounds, ionones can act as airborne signals, priming the defenses of neighboring plants against impending threats.[2]

4.2. Other Roles Beyond defense, ionones function as:

-

Attractants: For pollinators like orchid bees.[3]

-

Repellents/Deterrents: Against herbivores such as the cabbage butterfly and red-legged earth mites.[3]

-

Allelopathic Agents: Exhibiting phytotoxic effects that can inhibit the growth of competing plant species.

Experimental Protocols: Analysis of Ionone Derivatives

The analysis of volatile ionone derivatives from complex plant matrices requires sensitive and robust analytical techniques. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and effective method.

5.1. Detailed Protocol: HS-SPME-GC-MS Analysis

This protocol provides a generalized methodology adaptable for various plant tissues.

1. Sample Preparation:

- Weigh approximately 1-2 g of fresh plant material (e.g., petals, homogenized fruit pulp, leaf discs) into a 20 mL glass headspace vial.

- For quantitative analysis, add a known amount of an appropriate internal standard (e.g., 2-hexadecanone, deuterated ionone).

- To enhance volatile release, add 1 g of NaCl to the vial to increase the ionic strength of the sample matrix.

- Immediately seal the vial with a PTFE/silicone septum cap.

2. Headspace Solid-Phase Microextraction (HS-SPME):

- Fiber Selection: Use a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber for broad-range volatile analysis.

- Pre-incubation/Equilibration: Place the vial in a heating block or water bath set to 50-60°C. Allow the sample to equilibrate for 15-30 minutes with gentle agitation.

- Extraction: Expose the pre-conditioned SPME fiber to the headspace of the vial for 30-45 minutes at the same temperature (50-60°C). Do not let the fiber touch the sample matrix.

- Desorption: After extraction, retract the fiber and immediately insert it into the heated GC injector port (250°C) for thermal desorption for 3-5 minutes in splitless mode.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

- GC System: A standard GC system equipped with a mass selective detector.

- Column: Use a nonpolar or medium-polarity capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness).

- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

- Oven Temperature Program:

- Initial temperature: 40-50°C, hold for 2-5 minutes.

- Ramp 1: Increase at 5-10°C/min to 180°C.

- Ramp 2: Increase at 15-25°C/min to 250-280°C.

- Final hold: Hold at 250-280°C for 5-10 minutes.

- MS Parameters:

- Ion Source Temperature: 230°C.

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Mass Scan Range: m/z 40-350.

4. Data Analysis:

- Identification: Identify compounds by comparing their mass spectra with reference libraries (e.g., NIST, Wiley) and by comparing their retention indices (RI) with literature values.

- Quantification: Calculate the concentration of each ionone derivative based on the peak area relative to the internal standard and a previously established calibration curve.

Sample [label="1. Sample Preparation\n(Weighing, Internal Standard, NaCl)", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"];

SPME [label="2. HS-SPME\n(Equilibration & Headspace Extraction)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Desorption [label="3. Thermal Desorption\n(in GC Injector)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

GC [label="4. GC Separation\n(Capillary Column)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

MS [label="5. MS Detection\n(Mass Spectra Acquisition)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Analysis [label="6. Data Analysis\n(Identification & Quantification)", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"];

Sample -> SPME [label="Vial sealed"];

SPME -> Desorption [label="Fiber transfer"];

Desorption -> GC [label="Analytes released"];

GC -> MS [label="Separated compounds"];

MS -> Analysis [label="Raw data"];

}

Conclusion and Future Perspectives

Ionone derivatives are integral to the chemical ecology and physiology of plants. Their formation via carotenoid cleavage represents a key metabolic node that links primary metabolism (photosynthesis) with specialized secondary metabolism crucial for survival and communication. While their roles as aroma and flavor compounds are well-established, ongoing research continues to unveil their complex functions as signaling molecules in plant defense and stress acclimation. For drug development, the proven biological activities of ionones offer a rich source of natural scaffolds for creating novel therapeutic agents. Future research should focus on elucidating the specific receptors and downstream targets of ionone signaling in plant cells, as well as expanding quantitative studies across a broader range of species to better understand their distribution and ecological significance. The methodologies and data presented in this guide provide a robust framework to support these future endeavors.

References

- 1. Ionone - Wikipedia [en.wikipedia.org]

- 2. IONONE - Ataman Kimya [atamanchemicals.com]

- 3. β-Ionone: Its Occurrence and Biological Function and Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitative determination of α-ionone, β-ionone, and β-damascenone and enantiodifferentiation of α-ionone in wine for authenticity control using multidimensional gas chromatography with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bibliotekanauki.pl [bibliotekanauki.pl]

- 6. Frontiers | Metabolism of Carotenoids and β-Ionone Are Mediated by Carotenogenic Genes and PpCCD4 Under Ultraviolet B Irradiation and During Fruit Ripening [frontiersin.org]

- 7. Physicochemical Characteristics and Bioactive Compounds of New Black Cherry Tomato (Solanum lycopersicum) Varieties Grown in Vietnam - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Non-Destructive Quality Evaluation of 80 Tomato Varieties Using Vis-NIR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GC-MS metabolite and transcriptome analyses reveal the differences of volatile synthesis and gene expression profiling between two Chinese rose cultivars [maxapress.com]

The Biosynthesis of Ionones: A Deep Dive into Plant Metabolic Pathways

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ionones are a group of C13-norisoprenoid volatile compounds that play a crucial role in the aroma and flavor of many fruits, flowers, and vegetables.[1][2] Beyond their sensory appeal, ionones and other apocarotenoids function as signaling molecules in plant development, defense mechanisms, and interactions with the environment.[1][3] Their potential applications in the pharmaceutical and cosmetic industries have garnered significant interest, driving research into their biosynthesis and regulation in plants. This technical guide provides an in-depth exploration of the metabolic pathways leading to ionone (B8125255) synthesis, complete with quantitative data, detailed experimental protocols, and visual diagrams of the key processes.

Core Biosynthesis Pathway of Ionones

The primary route for ionone biosynthesis in plants begins with the production of carotenoid precursors through the Methylerythritol 4-Phosphate (MEP) pathway, which is localized in the plastids.[4][5] The central enzyme in this upstream pathway is Phytoene Synthase (PSY), which catalyzes the first committed step in carotenoid biosynthesis.[6] Subsequent enzymatic reactions lead to the formation of various carotenoids, with β-carotene being the principal precursor for β-ionone.[1]

The key step in ionone formation is the oxidative cleavage of these carotenoid substrates by a class of non-heme iron-dependent enzymes known as Carotenoid Cleavage Dioxygenases (CCDs).[2][7] Specifically, CCD1 and CCD4 are the main enzymes responsible for the cleavage of the 9,10 and 9',10' double bonds of β-carotene to yield one molecule of β-ionone and a C27-apocarotenal.[1][3][8] While CCD1 is primarily located in the cytosol, CCD4 is found in the plastids.[7][9]

Below is a diagram illustrating the core biosynthetic pathway.

Quantitative Data on Ionone Biosynthesis

The efficiency of ionone biosynthesis is dependent on various factors, including the concentration of precursors and the kinetic properties of the involved enzymes. Below are tables summarizing available quantitative data.

Table 1: Concentration of Key Metabolites in Plant Tissues

| Plant Species | Tissue | Metabolite | Concentration (µg/g Fresh Weight) | Reference |

| Iris pallida | Rhizome | β-Ionone | 20,000 | [6] |

| Transgenic Eggplant (Solanum melongena) | Fruit | β-Carotene | 8.83 | [10][11] |

| Peach (Prunus persica) | Peel | Total Carotenoids | 1.2 - 1.5 | [12] |

| Peach (Prunus persica) | Peel | β-Ionone | ~0.25 (after 48h storage) | [12] |

Table 2: Enzyme Kinetic Parameters of Carotenoid Cleavage Dioxygenases (CCDs)

| Enzyme | Source Organism | Substrate | Km (µM) | Vmax (pmol/mg/h) | Reference |

| AtCCD1 | Arabidopsis thaliana | β-Carotene | Data not available | Data not available | [9] |

| AtCCD4 | Arabidopsis thaliana | trans-β-Carotene | 15.6 | 13.9 | [9] |

| AtCCD7 | Arabidopsis thaliana | 9-cis-β-Carotene | Data not available | Data not available | [9] |

Note: Comprehensive enzyme kinetic data for plant CCDs is still an active area of research, and published values are limited.

Experimental Protocols

Carotenoid Extraction from Plant Tissues

This protocol describes a general method for extracting carotenoids from plant tissues for subsequent analysis.[13][14][15][16]

Materials:

-

Fresh or freeze-dried plant tissue

-

Liquid nitrogen

-

Mortar and pestle

-

Extraction solvent (e.g., a mixture of chloroform (B151607) and dichloromethane, or ethyl lactate)[13][15]

-

Anhydrous sodium sulfate (B86663)

-

Centrifuge

-

Rotary evaporator

-

HPLC-grade solvents for resuspension

Procedure:

-

Weigh a known amount of fresh or freeze-dried plant tissue.

-

If using fresh tissue, immediately freeze it in liquid nitrogen to quench metabolic activity.

-

Grind the tissue to a fine powder using a mortar and pestle with liquid nitrogen.

-

Transfer the powdered tissue to a centrifuge tube.

-

Add the extraction solvent to the tube. The volume will depend on the amount of tissue.

-

Vortex the mixture vigorously for 1-2 minutes and then incubate in the dark (carotenoids are light-sensitive) at a controlled temperature (e.g., 30-45°C, depending on the solvent and target carotenoid) for a specified time (e.g., 1 hour).[15]

-

Centrifuge the mixture to pellet the tissue debris.

-

Carefully transfer the supernatant to a new tube.

-

Add a small amount of anhydrous sodium sulfate to the supernatant to remove any residual water.

-

Evaporate the solvent to dryness using a rotary evaporator under reduced pressure and at a low temperature (e.g., 30-40°C).

-

Resuspend the dried carotenoid extract in a known volume of an appropriate HPLC-grade solvent (e.g., a mixture of methanol, methyl-tert-butyl ether, and water) for analysis.

In Vitro Carotenoid Cleavage Dioxygenase (CCD) Assay

This protocol outlines a general procedure for measuring the activity of a purified CCD enzyme in vitro.[17]

Materials:

-

Purified CCD enzyme

-

Assay Buffer (e.g., 100 mM Sodium Phosphate buffer, pH 7.2)

-

Cofactor Stock (e.g., 10 mM FeSO₄ in water, freshly prepared)

-

Substrate Stock (e.g., 10 mM β-apo-8'-carotenal in 100% ethanol)

-

Microcentrifuge tubes

-

Water bath or incubator

-

Extraction solvent (e.g., hexane (B92381) or ethyl acetate)

-

HPLC or GC-MS for product analysis

Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube by combining the assay buffer, cofactor stock, and purified CCD enzyme.

-

Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30-35°C) for 5 minutes.

-

Initiate the reaction by adding the substrate stock to the reaction mixture.

-

Incubate the reaction for a defined period (e.g., 30-60 minutes) at the optimal temperature.

-

Stop the reaction by adding an equal volume of an extraction solvent (e.g., ethyl acetate).

-

Vortex vigorously to extract the cleavage products into the organic phase.

-

Centrifuge to separate the aqueous and organic phases.

-

Carefully collect the organic phase containing the ionone products.

-

Analyze the extracted products by HPLC or GC-MS to quantify the amount of ionone produced.

GC-MS Quantification of β-Ionone

This protocol provides a general workflow for the quantification of β-ionone in plant extracts using Gas Chromatography-Mass Spectrometry (GC-MS).[18][19]

Materials:

-

Plant extract containing β-ionone

-

GC-MS system equipped with an appropriate capillary column (e.g., DB-5ms)

-

Helium carrier gas

-

Internal standard (e.g., deuterated β-ionone)

-

Syringe for injection

Procedure:

-

Prepare a calibration curve using a series of known concentrations of a β-ionone standard.

-

Add a known amount of the internal standard to the plant extract to be analyzed.

-

Inject a small volume (e.g., 1 µL) of the sample into the GC-MS.

-

Set the GC oven temperature program to effectively separate β-ionone from other volatile compounds. A typical program might start at a low temperature (e.g., 50°C), ramp up to a higher temperature (e.g., 250°C), and hold for a few minutes.

-

Set the MS to operate in Selected Ion Monitoring (SIM) mode to increase sensitivity and selectivity for β-ionone. Select characteristic ions for β-ionone (e.g., m/z 192, 177, 136) and the internal standard.

-

Identify β-ionone in the sample by comparing its retention time and mass spectrum to that of the standard.

-

Quantify the amount of β-ionone in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Regulation of Ionone Biosynthesis

The biosynthesis of ionones is a tightly regulated process, influenced by developmental cues and environmental stimuli. This regulation occurs at multiple levels, from the transcriptional control of biosynthetic genes to the modulation of enzyme activity.

Transcriptional Regulation: The expression of genes encoding key enzymes in the carotenoid and ionone biosynthesis pathways is controlled by various transcription factors. For instance, members of the WRKY and MADS-box families have been shown to regulate the expression of CCD genes.[14][20]

Environmental Factors: Light and temperature are critical environmental factors that influence ionone production.[21][22][23] For example, the expression of some CCD genes is light-inducible and can follow a circadian rhythm. Temperature can also affect the rate of enzymatic reactions and the volatility of ionones.

Hormonal Crosstalk: Plant hormones such as abscisic acid (ABA) and strigolactones, which are themselves apocarotenoids, can influence the carotenoid biosynthetic pathway, creating a complex network of feedback and feed-forward regulation.

The diagram below illustrates the regulatory network influencing ionone biosynthesis.

Conclusion

The biosynthesis of ionones in plants is a complex and highly regulated process that is integral to plant biology and of significant interest for various industries. This technical guide has provided a comprehensive overview of the core metabolic pathways, quantitative data, and detailed experimental protocols relevant to the study of these fascinating compounds. Further research, particularly in elucidating the complete set of enzyme kinetic parameters and the intricate details of the regulatory networks, will undoubtedly open up new avenues for the metabolic engineering of ionone production in both plants and microbial systems.

References

- 1. Identification and Characterization Roles of Phytoene Synthase (PSY) Genes in Watermelon Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. β-Ionone: Its Occurrence and Biological Function and Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Exploring the Diversity and Regulation of Apocarotenoid Metabolic Pathways in Plants [frontiersin.org]

- 4. Peroxisomal Localization of Arabidopsis Isopentenyl Diphosphate Isomerases Suggests That Part of the Plant Isoprenoid Mevalonic Acid Pathway Is Compartmentalized to Peroxisomes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Phytoene Synthase: The Key Rate-Limiting Enzyme of Carotenoid Biosynthesis in Plants [frontiersin.org]

- 7. Structural and Mechanistic Aspects of Carotenoid Cleavage Dioxygenases (CCDs) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Enzymatic study on AtCCD4 and AtCCD7 and their potential to form acyclic regulatory metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 10. High β-carotene accumulation in transgenic eggplant fruits grown under artificial light - PMC [pmc.ncbi.nlm.nih.gov]

- 11. High β-carotene accumulation in transgenic eggplant fruits grown under artificial light - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Metabolism of Carotenoids and β-Ionone Are Mediated by Carotenogenic Genes and PpCCD4 Under Ultraviolet B Irradiation and During Fruit Ripening [frontiersin.org]

- 13. Subcellular evidence for the involvement of peroxisomes in plant isoprenoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Characterization of Transcriptional Expression and Regulation of Carotenoid Cleavage Dioxygenase 4b in Grapes [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. academic.oup.com [academic.oup.com]

- 18. researchgate.net [researchgate.net]

- 19. Geranylgeranyl pyrophosphate - Wikipedia [en.wikipedia.org]

- 20. Transcription factors involved in plant responses to cadmium-induced oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 21. How plants coordinate their development in response to light and temperature signals - PMC [pmc.ncbi.nlm.nih.gov]

- 22. How light and temperature work together to affect plant growth | EurekAlert! [eurekalert.org]

- 23. researchgate.net [researchgate.net]

Olfactory properties of Allyl alpha-ionone isomers

An In-depth Technical Guide to the Olfactory Properties of Allyl Alpha-Ionone (B122830) Isomers

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl alpha-ionone is a widely utilized fragrance ingredient prized for its complex fruity and floral scent profile. Commercially, it is available as a racemic mixture of cis and trans diastereomers. While the olfactory properties of this mixture are well-documented, a significant knowledge gap exists regarding the specific sensory attributes of its individual stereoisomers. This technical guide synthesizes the current understanding of the olfactory characteristics of the this compound mixture, outlines detailed experimental protocols for the synthesis, separation, and sensory evaluation of its isomers, and presents a general overview of the olfactory signaling pathway. The provided methodologies and visualizations serve as a comprehensive resource for researchers aiming to elucidate the structure-odor relationships of these important fragrance molecules.

Introduction to this compound

This compound, a synthetic ketone, is a key component in perfumery, valued for its ability to impart rich, tropical, and fruity notes to fragrance compositions.[1][2][3][4] It belongs to the ionone (B8125255) family, which is known for characteristic floral and woody scents.[5] The commercially available form of this compound is a racemic mixture of cis and trans diastereomers.[1][5] Understanding the distinct olfactory contributions of each isomer is crucial for fine-tuning fragrance profiles and for investigating the specific interactions with olfactory receptors, a key aspect of sensory science and potential drug development applications where chemosensory pathways are relevant.

Quantitative Olfactory and Physicochemical Data

| Property | Value | Reference |

| Odor Detection Threshold | 15.53 ng/L in air | [1] |

| Molecular Formula | C₁₆H₂₄O | [1] |

| Molecular Weight | 232.37 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 265°C | [1] |

| Vapor Pressure | 0.000566 mmHg @ 23°C | [1] |

| Log P | 5.3 | [1] |

Odor Profile of the Racemic Mixture: The scent of the this compound mixture is consistently described as having multiple facets:

-

Fruity: Predominantly tropical, with specific notes of pineapple.[2][6][7]

-

Floral: Often compared to violet and orris (iris root).[1][8]

-

Other: Waxy, oily, and sweet undertones contribute to its complexity.[6][8]

Experimental Protocols for Isomer-Specific Analysis

While specific data on the olfactory properties of individual this compound isomers are lacking, the following sections provide detailed, representative protocols for the methodologies required to conduct such an investigation.

Synthesis of this compound

This compound is synthesized via a two-step process: an aldol (B89426) condensation followed by an acid-catalyzed cyclization.[1][9]

Methodology:

-

Aldol Condensation to form Pseudoionone (B86502):

-

Combine citral (B94496) and allyl acetone (B3395972) in a reaction vessel.

-

A basic catalyst, such as sodium hydroxide, is used to facilitate the condensation reaction.[9]

-

The reaction mixture is stirred at a controlled temperature to yield allyl pseudoionone.

-

-

Cyclization to form this compound:

-

The resulting allyl pseudoionone is treated with an acid, such as sulfuric acid or phosphoric acid.[1][9]

-

The acid catalyzes the cyclization of the pseudoionone to form a mixture of this compound isomers.[9]

-

The reaction conditions (acid concentration, temperature, and reaction time) can influence the ratio of the resulting isomers.[9]

-

-

Purification:

-

The product is purified using techniques such as distillation to isolate the this compound mixture from byproducts and unreacted starting materials.

-

Caption: Synthesis of this compound.

Chiral Separation of Isomers by Gas Chromatography (GC)

To evaluate the individual isomers, they must first be separated from the racemic mixture. Chiral gas chromatography is the standard method for this purpose.

Methodology:

-

Instrumentation: A gas chromatograph equipped with a chiral stationary phase (CSP) column and a flame ionization detector (FID) or mass spectrometer (MS). Cyclodextrin-based chiral columns are commonly used for separating terpenoid enantiomers.

-

Sample Preparation: The this compound mixture is diluted in a suitable solvent (e.g., hexane) to an appropriate concentration for GC analysis.

-

GC Conditions (Representative):

-

Column: Chiral capillary column (e.g., Rt-βDEXsm).

-

Carrier Gas: Helium or Hydrogen.

-

Injector Temperature: 250°C.

-

Oven Temperature Program: An initial temperature of 60°C, held for 1 minute, then ramped at 2°C/minute to 200°C.

-

Detector Temperature: 220°C (FID).

-

-

Analysis: The different isomers will interact differently with the chiral stationary phase, resulting in different retention times and allowing for their separation and quantification.

Caption: Chiral Gas Chromatography Workflow.

Gas Chromatography-Olfactometry (GC-O) for Odor Profiling

GC-O allows for the sensory evaluation of the separated isomers as they elute from the GC column.

Methodology:

-

Instrumentation: A GC-MS system with an effluent splitter that directs a portion of the column effluent to the MS detector and the other portion to an olfactometry port.

-

Procedure:

-

The separated isomers are carried by a humidified air stream to the olfactometry port.

-

A trained sensory panelist sniffs the effluent and records the odor description and intensity for each eluting compound.

-

The retention time of the odor perception is correlated with the mass spectrometry data to identify the specific isomer responsible for the scent.

-

-

Data Acquisition: Various techniques can be used to quantify odor intensity, such as Aroma Extract Dilution Analysis (AEDA) or CharmAnalysis™.

Caption: Gas Chromatography-Olfactometry Setup.

Sensory Panel Evaluation

A trained sensory panel can provide detailed and standardized descriptions of the olfactory properties of the purified isomers.

Methodology:

-

Panelist Selection and Training: Panelists are screened for their olfactory acuity and trained to identify and describe a wide range of standard odorants.

-

Sample Preparation: Purified isomers are diluted to various concentrations in an odorless solvent and applied to smelling strips.

-

Evaluation Protocol:

-

Panelists evaluate the samples in a controlled environment with neutral airflow and temperature.

-

They are asked to describe the odor character using a standardized lexicon and to rate the odor intensity on a defined scale.

-

Odor thresholds for each isomer can be determined using methods such as the ascending force-choice triangle test.

-

-

Data Analysis: The collected data is statistically analyzed to generate a comprehensive olfactory profile for each isomer.

Olfactory Signaling Pathway

The perception of odorants like this compound begins with their interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons (OSNs) in the nasal epithelium. This interaction initiates a signal transduction cascade.

General Pathway:

-

Binding: An odorant molecule binds to a specific G-protein coupled olfactory receptor (GPCR).

-

G-Protein Activation: This binding activates the associated G-protein (Gαolf).

-

Adenylyl Cyclase Activation: Gαolf activates adenylyl cyclase III.

-

cAMP Production: Adenylyl cyclase III converts ATP to cyclic AMP (cAMP).

-

Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.

-

Depolarization: The influx of cations (Na⁺ and Ca²⁺) through the CNG channels depolarizes the OSN.

-

Action Potential: If the depolarization reaches the threshold, an action potential is generated and transmitted to the olfactory bulb in the brain, leading to the perception of smell.

Caption: Olfactory Signal Transduction Pathway.

Conclusion and Future Directions

This compound is a valuable fragrance ingredient with a desirable and complex odor profile. However, the current understanding of its olfactory properties is limited to the commercially available racemic mixture. There is a clear need for research focused on the synthesis, separation, and individual sensory characterization of the cis, trans, and enantiomeric isomers of this compound. Such studies, employing the methodologies outlined in this guide, would provide invaluable insights into the structure-odor relationships of this important molecule and could lead to the development of novel fragrance ingredients with enhanced and more specific scent profiles. Furthermore, understanding how individual isomers interact with specific olfactory receptors could have broader implications for the fields of sensory science and pharmacology.

References

- 1. benchchem.com [benchchem.com]

- 2. Stable olfactory receptor activation across odor complexity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Modulation of the combinatorial code of odorant receptor response patterns in odorant mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scentree.co [scentree.co]

- 6. Olfactory receptor antagonism between odorants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The alpha-Ionones [leffingwell.com]

- 8. researchgate.net [researchgate.net]

- 9. img.perfumerflavorist.com [img.perfumerflavorist.com]

The Discovery and Enduring Allure of Allyl α-Ionone: A Technical Review

Published: December 19, 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Allyl α-ionone, a synthetic aromatic ketone, emerged from the burgeoning field of fragrance chemistry in the mid-20th century. This technical guide delves into the historical context of its discovery, credited to Garry C. Kitchens of Givaudan Corporation in 1948, and its subsequent role in the fragrance and flavor industry. We will explore the initial synthesis methodologies, supported by patent literature, and present available physicochemical data. Furthermore, this paper will touch upon the broader historical landscape of synthetic fragrance development that set the stage for this molecule's creation and its lasting impact.

Historical Context: A Post-War Boom in Synthetic Fragrance

The 1940s marked a pivotal era in the chemical industry, with a significant shift towards the development of synthetic materials. This trend was mirrored in the fragrance industry, which had been steadily incorporating synthetic aroma chemicals since the late 19th century.[1] Companies like Givaudan were at the forefront of this movement, pioneering the commercial production of key synthetic fragrance ingredients, including ionones.[2] The post-war economic expansion fueled consumer demand for affordable luxuries, including perfumes and scented products, further accelerating research and development in synthetic aromatics. It was within this environment of innovation and commercial opportunity that novel derivatives of established fragrance molecules, such as the ionones, were actively investigated.

The Discovery of Allyl α-Ionone

The discovery of allyl α-ionone is formally documented in a patent filed by Givaudan Corporation on February 5, 1948. The inventor credited is Garry C. Kitchens. This patent details a novel process for preparing α-ionones, including the allyl-substituted variant, through the cyclization of the corresponding pseudo-ionone.[2] The year of discovery is widely cited as 1948.[3]

Givaudan, a company with a rich history in the synthesis of fragrance compounds, was a logical birthplace for this new molecule.[4] Having established a perfumery school in 1946 and with a strong focus on research and development, the company was well-positioned to explore novel chemical structures with unique olfactory properties.[2] The exploration of an allyl-substituted ionone (B8125255) was likely driven by the desire to create new and interesting fragrance profiles, moving beyond the classic violet and woody notes of traditional ionones.

Physicochemical Properties

Allyl α-ionone is a colorless to pale yellow liquid with a characteristic fruity, floral, and woody aroma.[5][6] The following table summarizes its key physicochemical properties based on available data.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₂₄O | [3] |

| Molecular Weight | 232.37 g/mol | [3] |

| CAS Number | 79-78-7 | [5] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Density | 0.931 g/cm³ | [3] |

| Boiling Point | 265 °C (509 °F) | [3] |

| Flash Point | 100 °C (212 °F) | [3] |

| Refractive Index @ 20°C | 1.503 - 1.507 | [3] |

| Solubility | Soluble in alcohol; insoluble in water. | [5] |

| Vapor Pressure | 0.0999 mmHg @ 20°C | [3] |

| Odor Profile | Fruity, floral, woody, with tropical and green nuances. | [5][6][7] |

Historical Synthesis Methodology

The synthesis of allyl α-ionone, as outlined in the historical patent literature, follows a two-step process common for ionones: an aldol (B89426) condensation followed by an acid-catalyzed cyclization.[8][9][10]

Step 1: Synthesis of Pseudo-allyl-ionone (Aldol Condensation)

The initial step involves the base-catalyzed condensation of citral (B94496) with allyl acetone (B3395972). This is analogous to the classic synthesis of pseudoionone, where acetone is used instead of allyl acetone.

-

Reactants: Citral and Allyl Acetone

-

Catalyst: A basic catalyst, such as sodium ethoxide or sodium hydroxide (B78521), is historically used for this type of aldol condensation.[8][9]

Step 2: Cyclization to α-Allyl-ionone

The resulting pseudo-allyl-ionone is then subjected to an acid-catalyzed cyclization to form the final product. The 1948 patent by Garry C. Kitchens specifically highlights the use of boron trifluoride as a key innovation for achieving the α-isomer.[2]

Experimental Protocol (Based on U.S. Patent 2,517,576A)

The following provides a detailed methodology for the cyclization step as described in the 1948 patent.

Materials:

-

Pseudo-allyl-ionone (purity 99.2%; refractive index at 20°C = 1.5280)

-

Boron trifluoride (gas)

-

Anhydrous benzene (B151609)

-

Aqueous sodium hydroxide solution (8%)

-

Ice-salt bath

Procedure:

-

A solution of 117 grams of pseudo-allyl-ionone in a suitable volume of anhydrous benzene was prepared.

-

The solution was chilled in an ice-salt bath.

-

Boron trifluoride gas was passed into the stirred solution. The patent for the parent ionone suggests maintaining a temperature between 0°C and 5°C during this addition.

-

After the reaction was complete, the mixture was treated with an aqueous sodium hydroxide solution to decompose the boron trifluoride complex.

-

The organic layer was separated, washed, and the solvent removed.

-

The crude product was then purified by vacuum distillation to yield 81 grams of α-allyl-ionone.

Reported Properties of the Synthesized Product:

-

Purity: 97.1%

-

Specific Gravity (25/25 °C): 0.9294

-

Refractive Index (at 20 °C): Not specified in the provided excerpt for the allyl derivative, but the pseudo-allyl-ionone starting material had a refractive index of 1.5280.[2]

Visualizing the Synthesis Pathway

The synthesis of allyl α-ionone can be visualized as a two-step chemical transformation.

Olfactory Profile and Historical Significance

The introduction of allyl α-ionone expanded the perfumer's palette, offering a new tool for creating novel and impactful fragrances. Its fruity and tropical nuances were particularly suited for the emerging trends in post-war perfumery, which saw a move towards more vibrant and expressive scents.

Conclusion

The discovery of allyl α-ionone in 1948 by Garry C. Kitchens at Givaudan is a testament to the innovative spirit of the mid-20th century fragrance industry. Born from a period of intense research into synthetic aroma chemicals, this molecule offered a unique and complex olfactory profile that continues to be valued in modern perfumery. The historical synthesis, relying on the cyclization of a pseudo-ionone precursor with boron trifluoride, highlights the chemical ingenuity of the time. While detailed historical sensory evaluations are scarce, the enduring use of allyl α-ionone speaks to its successful reception and lasting impact on the world of fragrance. This technical guide provides a foundational understanding of the discovery, historical context, and chemical underpinnings of this important synthetic aroma compound.

References

- 1. A smelling trip into the past: the influence of synthetic materials on the history of perfumery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. encyclopedia.com [encyclopedia.com]

- 3. ScenTree - Allyl alpha-ionone (CAS N° 79-78-7) [scentree.co]

- 4. swotanalysisexample.com [swotanalysisexample.com]

- 5. scent.vn [scent.vn]

- 6. fraterworks.com [fraterworks.com]

- 7. This compound | The Fragrance Conservatory [fragranceconservatory.com]

- 8. perfumerflavorist.com [perfumerflavorist.com]

- 9. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 10. Ionone Is More than a Violet’s Fragrance: A Review | MDPI [mdpi.com]

- 11. olfactorian.com [olfactorian.com]

An In-depth Technical Guide on the Toxicological Profile of Allyl α-Ionone

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of publicly available information regarding the toxicological profile of Allyl α-ionone. A comprehensive safety assessment by the Research Institute for Fragrance Materials (RIFM) was published in October 2024, but the full text containing detailed experimental protocols and complete datasets was not accessible during the compilation of this guide. For definitive data and methodologies, it is imperative to consult the full RIFM report.

Introduction

Allyl α-ionone is a synthetic fragrance ingredient valued for its complex fruity, floral, and woody aroma profile. As with any chemical intended for use in consumer products, a thorough understanding of its toxicological profile is essential to ensure human safety. This guide synthesizes available data on the physicochemical properties, toxicokinetics, and various toxicological endpoints of Allyl α-ionone. It is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and safety assessment.

Physicochemical Properties

A solid understanding of the physicochemical properties of a substance is fundamental to assessing its toxicological potential, including its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Reference |

| CAS Number | 79-78-7 | [1] |

| Molecular Formula | C₁₆H₂₄O | [1] |

| Molecular Weight | 232.37 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 267.0 °C at 760 mmHg (Predicted) | |

| LogP (Octanol/Water Partition Coefficient) | 4.8 (Predicted) | |

| Water Solubility | 14.8 mg/L at 25 °C (Predicted) |

Toxicological Endpoints

This section summarizes the available toxicological data for Allyl α-ionone across various endpoints. Due to limitations in accessing full study reports, detailed experimental protocols are largely based on standardized OECD guidelines and general descriptions found in secondary sources.

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects that may occur shortly after a single exposure to a substance.

| Route | Species | Value | Classification | Reference |

| Oral | Rat | LD₅₀: >2000 mg/kg bw | Low acute toxicity | |

| Dermal | Rabbit | LD₅₀: >5000 mg/kg bw | Low acute toxicity |

Experimental Protocol (General Overview): Acute oral toxicity is typically determined in rats according to OECD Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure) or OECD 423 (Acute Oral Toxicity - Acute Toxic Class Method). The substance is administered by gavage, and animals are observed for mortality and clinical signs of toxicity for up to 14 days. For acute dermal toxicity, OECD Guideline 402 is followed, where the substance is applied to the shaved skin of rabbits, and the animals are observed for the same duration.

Skin Irritation and Sensitization

Skin Irritation: Allyl α-ionone is classified as a skin irritant.

Skin Sensitization: Allyl α-ionone is a known skin sensitizer.

Experimental Protocol (General Overview):

-

Skin Irritation: The potential for skin irritation is typically assessed using the in vitro reconstructed human epidermis (RhE) test method (OECD Guideline 439).

-

Skin Sensitization: The skin sensitization potential is evaluated through a battery of tests, often starting with in chemico (Direct Peptide Reactivity Assay, DPRA; OECD Guideline 442C) and in vitro (KeratinoSens™, LuSens; OECD Guideline 442D, h-CLAT; OECD Guideline 442E) methods. For confirmation and potency assessment, the Local Lymph Node Assay (LLNA) in mice (OECD Guideline 429) has been a standard in vivo method. Human Repeat Insult Patch Tests (HRIPT) may be conducted to confirm the absence of sensitization at specific concentrations under use conditions.

Logical Relationship for Skin Sensitization Assessment

References

The Solubility and Biological Interactions of Allyl α-Ionone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl α-ionone, a synthetically derived fragrance and flavor compound, is characterized by its distinct fruity and floral aroma. Belonging to the ionone (B8125255) family, it is widely utilized in the cosmetic and food industries. Beyond its sensory properties, the physicochemical characteristics of allyl α-ionone, particularly its solubility in various solvents, are critical for its formulation and application. Furthermore, emerging research into the biological activities of related ionones, such as α-ionone, suggests potential interactions with cellular signaling pathways, opening avenues for investigation in drug development and therapeutic applications. This technical guide provides a comprehensive overview of the solubility of allyl α-ionone and explores its potential biological significance, offering detailed experimental methodologies and visual representations of relevant signaling cascades.

Solubility of Allyl α-Ionone

The solubility of a compound is a fundamental property that dictates its utility in various formulations. Allyl α-ionone exhibits a range of solubilities in different solvents, a critical consideration for its application in diverse product matrices.

Quantitative Solubility Data

The following table summarizes the known quantitative solubility data for allyl α-ionone in several common solvents.

| Solvent | Solubility (g/L) | Temperature (°C) |

| Ethanol (B145695) | 709.48 | 25 |

| Methanol | 435.08 | 25 |

| Isopropanol | 464.32 | 25 |

| Water | 0.06 | 25 |

| Water | 14 mg/L | 20 |